2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine
Overview
Description
2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine typically involves the chlorination of a pyrimidine precursor followed by the introduction of a cyclohexylamine group. One common method involves the reaction of 2,4-dichloropyrimidine with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidines, while oxidation reactions can produce N-oxides .
Scientific Research Applications
2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor antagonists, it can block the binding of natural ligands, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-diaminopyrimidine: Similar in structure but lacks the cyclohexyl group.
2-chloro-4-N-methylpyrimidine-4,5-diamine: Contains a methyl group instead of a cyclohexyl group.
2-chloro-4-N-phenylpyrimidine-4,5-diamine: Contains a phenyl group instead of a cyclohexyl group
Uniqueness
The presence of the cyclohexyl group in 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine imparts unique steric and electronic properties, making it distinct from other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h6-7H,1-5,12H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLMGZLKACUGDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC=C2N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259409 | |
Record name | 2-Chloro-N4-cyclohexyl-4,5-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890094-00-5 | |
Record name | 2-Chloro-N4-cyclohexyl-4,5-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890094-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N4-cyclohexyl-4,5-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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